![molecular formula C7H7ClN2 B1349829 2-Chlorobenzimidamide CAS No. 45743-05-3](/img/structure/B1349829.png)
2-Chlorobenzimidamide
Overview
Description
2-Chlorobenzimidamide (CBA) is a derivative of benzimidazole, a heterocyclic compound. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzamides, which 2-Chlorobenzimidamide is a derivative of, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the dissolution of ethylene diamine in ethanolic 1 N NaOH in a round bottom flask, to which 2-Chlorobenzoyl chloride is added dropwise with continuous stirring for 3 hours at room temperature .Scientific Research Applications
Antimicrobial and Disinfectant Activity
2-Chlorobenzimidamide: derivatives have been synthesized and evaluated for their potential as antimicrobial and disinfectant agents. These compounds, such as SG1 and SG2, are synthesized using ethylene diamine and isopropyl amine, which are then reacted with 2-Chlorobenzoyl chloride. The resulting products exhibit promising activity against a range of microbial pathogens .
Pharmacological Profile
Benzimidazole compounds, which include 2-Chlorobenzimidamide derivatives, have a wide range of pharmacological applications. They are known to inhibit various enzymes and possess therapeutic properties such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects. These compounds are also used in treating cardiovascular diseases, neurological disorders, endocrinology, ophthalmology, and more .
Electrochemical Applications
The unique physical, chemical, and electrochemical properties of 2-Chlorobenzimidamide make it suitable for electrochemical applications. This includes energy storage and catalysis, where the compound’s high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states can be leveraged .
Biomedical Sciences
2-Chlorobenzimidamide: derivatives are explored in the biomedical field for their physicochemical, biological, and electronic properties. They have applications in drug delivery, imaging, diagnostics, therapeutics, biosensing, and more. The control over nanoparticle structures allows for their use in targeted drug delivery, controlled release, wound dressing, tissue scaffolding, and medical implants .
Nanotechnology
In nanotechnology, 2-Chlorobenzimidamide is utilized for the synthesis of nanoparticles with applications in biology and medicine. These nanoparticles serve as fluorescent biological labels, drug and gene delivery systems, biodetection of pathogens, detection of proteins, probing of DNA structure, and tissue engineering .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chlorobenzimidamide are yet to be definitively identified. It is known that benzimidazoles, the class of compounds to which 2-chlorobenzimidamide belongs, have a wide range of pharmacological properties and can interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . The interaction of 2-Chlorobenzimidamide with its targets could result in changes at the molecular and cellular level.
Biochemical Pathways
Benzimidazoles have been shown to have effects on a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of the compound with its targets could lead to changes in cellular function and potentially have therapeutic effects .
properties
IUPAC Name |
2-chlorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMRHIWTSFDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372400 | |
Record name | 2-Chlorobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzimidamide | |
CAS RN |
45743-05-3 | |
Record name | 2-Chlorobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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